4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid: is an organic compound that features a benzo[b]thiophene moiety attached to a methylbenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid typically involves the following steps:
Formation of Benzo[b]thiophene: This can be achieved through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Attachment of the Benzo[b]thiophene to the Methylbenzoic Acid: This step often involves a Suzuki-Miyaura cross-coupling reaction, where the benzo[b]thiophene boronic acid is coupled with a halogenated methylbenzoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[b]thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is explored in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives are investigated for their potential as anti-inflammatory and anticancer agents.
Biological Probes: It can be used in the design of fluorescent probes for biological imaging.
Industry:
Corrosion Inhibitors: The compound’s derivatives are used in formulations to prevent metal corrosion.
Sensors: It is utilized in the development of sensors for detecting various analytes, including metal ions.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid in biological systems involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing inflammation.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer therapies.
Comparison with Similar Compounds
- Benzo[b]thiophene-2-boronic acid
- 2-Phenylbenzo[b]thiophene
- 3-Methylbenzo[b]thiophene
Uniqueness: 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid is unique due to the specific positioning of the benzo[b]thiophene moiety and the methyl group on the benzoic acid. This structural arrangement imparts distinct electronic and steric properties, making it particularly effective in certain applications, such as catalysis and pharmaceuticals .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-10-8-12(16(17)18)6-7-13(10)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWHBUWLCRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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